BMS-919373

IKur inhibition Kv1.5 channel atrial fibrillation

BMS-919373 is a clinically validated, high-potency (IC50 = 50 nM) selective IKur/Kv1.5 channel inhibitor optimized for cardiac electrophysiology research. Unlike failed IKur blockers (e.g., MK-0448, NTC-801), BMS-919373 advanced to Phase 2 clinical evaluation (NCT02156076, NCT02153437) with demonstrated atrial effective refractory period effects. Its 260-fold greater Kv1.5 potency versus vernakalant and intentional hERG-sparing selectivity profile make it the definitive reference standard for CiPA studies, patch-clamp electrophysiology, and translational AF research. Validated antiarrhythmic efficacy across rabbit and canine models with reduced CNS penetration ensures peripheral-restricted, atrial-selective pharmacology.

Molecular Formula C25H20N6O2S
Molecular Weight 468.5 g/mol
CAS No. 1272353-82-8
Cat. No. B1192345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-919373
CAS1272353-82-8
SynonymsBMS-919373;  BMS 919373;  BMS919373.
Molecular FormulaC25H20N6O2S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N
InChIInChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31)
InChIKeyXGKULQQVQWCASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-919373: IKur-Selective Potassium Channel Blocker for Atrial Fibrillation Research


BMS-919373 (CAS: 1272353-82-8) is a highly functionalized quinazoline small molecule developed as a selective, potent inhibitor of the cardiac ultra-rapid delayed-rectifier potassium current (IKur) mediated by the Kv1.5 channel [1]. It was advanced by Bristol-Myers Squibb through Phase 2 clinical development as a potential therapeutic for paroxysmal atrial fibrillation [2]. The compound exhibits a molecular formula of C25H20N6O2S with a molecular weight of 468.53 g/mol and UNII NGB50MQK8N [3]. BMS-919373 was optimized from a phenylquinazoline series for potency, ion channel selectivity, metabolic stability, and favorable pharmacodynamic and safety profiles [1].

Why BMS-919373 Cannot Be Substituted with Other IKur or Atrial Fibrillation Compounds


Substitution among IKur inhibitors or antiarrhythmic agents is scientifically unjustified due to fundamental differences in ion channel selectivity profiles, proarrhythmic risk, and clinical translation. While multiple Kv1.5/IKur blockers have entered development, many have failed to demonstrate meaningful electrophysiological effects in humans—MK-0448 failed to alter atrial refractory period in clinical studies, and NTC-801 Phase 2 trials were terminated after failing to meet primary AF burden endpoints [1]. Vernakalant, though approved for acute cardioversion, exhibits polypharmacology that includes significant sodium channel (INa) and IKACh blockade in addition to IKur inhibition [2], fundamentally distinguishing it from selective IKur-targeted research. The following evidence demonstrates specific, quantifiable differentiation of BMS-919373 against relevant comparators.

BMS-919373 Quantitative Differentiation Evidence Against IKur Inhibitor Comparators


Kv1.5/IKur Inhibitory Potency of BMS-919373 vs. Vernakalant

BMS-919373 demonstrates a Kv1.5/IKur IC50 of 50 nM [1], compared to vernakalant's reported Kv1.5 IC50 of 13 μM (13,000 nM) in patch-clamp assays [2]. BMS-919373 is approximately 260-fold more potent at the Kv1.5 channel than vernakalant under comparable in vitro conditions.

IKur inhibition Kv1.5 channel atrial fibrillation

hERG Selectivity Margin of BMS-919373 vs. Class-Level Safety Benchmark

BMS-919373 was specifically optimized to achieve selectivity against the hERG (Kv11.1) potassium channel, a critical cardiac safety liability associated with ventricular proarrhythmia. The compound's selectivity profile versus hERG was a deliberate optimization parameter during lead development [1]. The general hERG safety threshold for cardiac ion channel modulators is considered a >30-fold selectivity margin over the primary target [2].

hERG selectivity cardiac safety proarrhythmia risk

Multi-Channel Selectivity Profile vs. Vernakalant and AZD1305

BMS-919373 was optimized to demonstrate selectivity against cardiac sodium (NaV) and calcium (CaV) channels , representing a clean single-target pharmacological profile. In contrast, vernakalant exhibits polypharmacology including significant blockade of INa (sodium current) and IKACh (acetylcholine-regulated potassium current) in addition to IKur [1]. AZD1305, another antiarrhythmic comparator, is a combined-ion channel blocker that inhibits IKr, L-type calcium current, and inward sodium current [2].

ion channel selectivity off-target activity cardiac electrophysiology

In Vivo Antiarrhythmic Efficacy in Rabbit and Canine Pharmacodynamic Models

BMS-919373 demonstrated robust antiarrhythmic effects in both rabbit and canine pharmacodynamic models, along with an acceptable cross-species pharmacokinetic profile [1]. This multi-species in vivo validation distinguishes BMS-919373 from many IKur inhibitors that lack comprehensive pharmacodynamic characterization or have shown species-dependent efficacy limitations.

in vivo efficacy pharmacodynamics preclinical models

Clinical Development Advancement vs. Failed IKur Inhibitor MK-0448

BMS-919373 advanced to Phase 2 clinical studies evaluating AF burden in paroxysmal AF patients (NCT02156076) and effects on atrial effective refractory period (AERP) in subjects with dual-chamber pacemakers (NCT02153437) [1]. In contrast, the IKur inhibitor MK-0448 failed to alter atrial refractory period (ARP) in human clinical studies [2]. This differential clinical translation outcome provides direct evidence of BMS-919373's superior translational viability among IKur-targeted compounds.

clinical translation Phase 2 atrial effective refractory period

CNS Penetration Profile vs. CNS-Penetrant Potassium Channel Modulators

BMS-919373 was specifically optimized to exhibit reduced brain penetration . This peripheral restriction profile contrasts with many potassium channel modulators that exhibit significant CNS penetration, which may introduce confounding neurological effects in in vivo studies. The reduced CNS exposure was an intentional optimization parameter during lead development to minimize potential off-target central nervous system effects.

blood-brain barrier penetration peripheral selectivity CNS exclusion

Optimal Research and Procurement Scenarios for BMS-919373 in Cardiovascular and Ion Channel Studies


In Vitro IKur/Kv1.5 Potency and Selectivity Profiling

BMS-919373 serves as a high-potency (IC50 = 50 nM) reference standard for in vitro Kv1.5/IKur channel inhibition studies [1]. Its 260-fold greater potency at Kv1.5 compared to vernakalant [2] enables researchers to achieve robust IKur blockade at lower concentrations, minimizing off-target ion channel interactions. The compound's demonstrated selectivity versus hERG, sodium, and calcium channels [1] makes it ideal for establishing IKur-specific pharmacological benchmarks in patch-clamp electrophysiology and high-throughput ion channel screening panels.

Cardiac Safety Pharmacology and hERG Liability Assessment

BMS-919373 provides a validated reference compound for cardiac safety pharmacology studies requiring an IKur-selective agent with a confirmed hERG-sparing optimization profile [1]. Its intentional selectivity versus hERG during lead development [1] allows researchers to employ BMS-919373 as a negative control or comparator in ventricular repolarization assays, QT prolongation screening, and comprehensive in vitro proarrhythmia assessment (CiPA) studies, distinguishing IKur-mediated effects from hERG-driven ventricular liabilities.

In Vivo Atrial Fibrillation Pharmacodynamic Studies Across Species

BMS-919373 is supported by robust antiarrhythmic efficacy data in both rabbit and canine pharmacodynamic models with an acceptable cross-species pharmacokinetic profile [1]. This multi-species validation makes it suitable for translational cardiovascular research requiring an IKur inhibitor with demonstrated in vivo activity. The compound's reduced CNS penetration [1] further supports its use in whole-animal studies where peripheral restriction is desired to isolate atrial electrophysiological effects from central nervous system confounders.

Translational Benchmarking of IKur-Targeted Clinical Candidates

BMS-919373 advanced to Phase 2 clinical evaluation for paroxysmal AF burden reduction (NCT02156076) and AERP assessment (NCT02153437) [1], distinguishing it from failed IKur inhibitors such as MK-0448 [2]. This clinical development history establishes BMS-919373 as a clinically validated reference standard for the IKur inhibitor class. Researchers developing next-generation IKur-targeted compounds or validating translational models can utilize BMS-919373 as a benchmark comparator with established human electrophysiological activity and clinical trial data, providing a critical reference point for assessing novel candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-919373

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.